2-Naphthylglyoxal hydrate
Overview
Description
2-Naphthylglyoxal hydrate is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microhydration Study
A study conducted by Krishnakumar, Kar, and Maity (2018) explored the molecular interactions of 2-naphthol with water molecules at various states, including the ground and first excited states. This research, employing DFT and TD-DFT methods, provides insights into the behavior of 2-naphthol in hydrated clusters, especially in its first excited singlet state where proton transfer occurs. This study is relevant for understanding the microhydration effects on compounds like 2-naphthylglyoxal hydrate (Krishnakumar, P., Kar, R., & Maity, D. K., 2018).
Photoclick Reactions
Arumugam and Popik (2011) investigated the use of 2-Napthoquinone-3-methides, generated from 3-(hydroxymethyl)-2-naphthol, in hetero-Diels-Alder addition reactions. This photoclick reaction strategy, offering spatial control and rapid kinetics, is significant for applications requiring selective and efficient chemical bonding, potentially applicable to this compound derivatives (Arumugam, S., & Popik, V., 2011).
Anodic Oxidation Studies
Panizza, Michaud, Cerisola, and Comninellis (2001) explored the anodic oxidation of 2-naphthol at boron-doped diamond electrodes. Their findings about the oxidation reactions and electrode fouling provide a basis for understanding the electrochemical behavior of similar compounds, including this compound (Panizza, M., Michaud, P., Cerisola, G., & Comninellis, C., 2001).
Antimicrobial Activity of Derivatives
Mohamed, Youssef, Amr, and Kotb (2008) synthesized and studied the antimicrobial activities of various compounds derived from 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones. This research is relevant for understanding the biological activities of naphthyl-based compounds and their potential in medical and pharmaceutical applications, which could extend to this compound derivatives (Mohamed, S. F., Youssef, M., Amr, A., & Kotb, E., 2008).
Fluorescent Chemosensor for Ferric Ion
A study by Ghosh, Dey, and Manna (2010) on an epoxy-based polymer bearing 1-naphthylamine units demonstrated selective fluorescent chemosensing behavior towards Fe3+ ions. This research provides insight into the development of sensitive detection systems for metal ions, a field where derivatives of this compound could find application (Ghosh, S., Dey, C., & Manna, R., 2010).
Mechanism of Action
Target of Action
Similar compounds like glyoxal have been shown to interact with various cellular components, including proteins and dna
Mode of Action
2-Naphthylglyoxal hydrate, being an aldehyde, can undergo nucleophilic addition reactions. In the presence of water, it can rapidly add to the carbonyl group, establishing a reversible equilibrium with a hydrate . This reaction can be catalyzed by both acids and bases
Biochemical Pathways
It’s worth noting that glyoxal, a related compound, has been shown to perturb the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
The compound is predicted to have a boiling point of 377.3±22.0 °C and a density of 1.343±0.06 g/cm3
Result of Action
Related compounds like glyoxal have been shown to cause damage in cellular dna, which could potentially lead to a loss of cell replication . More research is needed to understand the specific effects of this compound.
Properties
IUPAC Name |
2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXQTPNFMMGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598233 | |
Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-21-2 | |
Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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